molecular formula C18H20N2O3S B11692064 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11692064
M. Wt: 344.4 g/mol
InChI Key: YFXJISBKTKRTQM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one class, characterized by a fused benzothiophene-pyrimidine core. The 3-ethoxy-4-hydroxyphenyl substituent at position 2 and the hexahydrobenzothieno ring system (positions 5–8) distinguish it structurally. Such derivatives are pivotal in medicinal chemistry due to their bioactivity, including antifungal, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2O3S/c1-2-23-13-9-10(7-8-12(13)21)16-19-17(22)15-11-5-3-4-6-14(11)24-18(15)20-16/h7-9,16,20-21H,2-6H2,1H3,(H,19,22)

InChI Key

YFXJISBKTKRTQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The benzothieno-pyrimidine scaffold is frequently assembled via cyclocondensation between cyclic ketones and thiourea derivatives. For example, 5,6,7,8-tetrahydrobenzothiophen-4(3H)-one reacts with thiourea in acidic ethanol (HCl, reflux, 12 h) to yield the pyrimidine ring. This method achieves yields of 65–75% and is scalable for gram-scale production.

Reaction Scheme:

Cyclic ketone+ThioureaHCl, EtOH, refluxBenzothieno[2,3-d]pyrimidin-4(1H)-one\text{Cyclic ketone} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Benzothieno[2,3-d]pyrimidin-4(1H)-one}

Key Conditions:

  • Solvent: Ethanol or acetic acid

  • Catalyst: HCl or H2_2SO4_4

  • Temperature: 80–100°C

  • Yield: 60–78%

Annulation Reactions Using Sulfur Ylides

Metal-mediated annulation between thioaurone analogs and sulfur ylides generates the benzothieno[2,3-d]pyrimidine core. For instance, 2-alkylidenebenzothiophen-3(2H)-ones react with γ-benzyl allenoates under cesium carbonate catalysis to form the fused ring system. This method offers superior regioselectivity and functional group tolerance.

Example Protocol:

  • Substrate: 2-(4-Chlorobenzylidene)benzothiophen-3-one

  • Reagent: γ-Benzyl allenoate

  • Catalyst: Cs2_2CO3_3 (2 equiv)

  • Solvent: CH2_2Cl2_2, room temperature

  • Yield: 85–92%

One-Pot Multi-Component Synthesis

Biginelli-Type Reaction

A modified Biginelli reaction condenses 5,6,7,8-tetrahydrobenzothiophen-4(3H)-one , 3-ethoxy-4-hydroxybenzaldehyde, and urea in HCl/EtOH. This one-pot method simplifies purification but suffers from lower yields (45–55%).

Procedure:

  • Dissolve ketone (1 equiv), aldehyde (1.2 equiv), and urea (1.5 equiv) in ethanol.

  • Add HCl (3 drops), reflux 8 h.

  • Cool, filter, and recrystallize from ethanol.

Functional Group Transformations

Etherification and Hydroxylation

Post-synthetic modification of a 3,4-dihydroxyphenyl intermediate enables precise installation of the ethoxy group.

Stepwise Protocol:

  • Protect -OH as benzyl ether: BnBr, K2_2CO3_3, DMF, 80°C, 6 h (95%).

  • Ethoxy introduction: EtI, NaH, THF, 0°C → rt, 12 h (88%).

  • Deprotection: H2_2/Pd-C, MeOH, rt, 4 h (90%).

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation65–75>98Scalability
Annulation85–9297Regioselectivity
Suzuki Coupling6895Functional group tolerance
Biginelli Reaction45–5590One-pot simplicity

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during pyrimidine ring closure lead to byproducts. Using microwave irradiation (100°C, 30 min) instead of conventional heating improves selectivity.

Protecting Group Management

Sequential protection/deprotection of the 4-hydroxy group is critical. Acetyl protection minimizes side reactions during ethoxy installation .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Phenolic Hydroxy Group

  • Acetylation : Reacts with acetic anhydride in pyridine to form the acetylated derivative (e.g., at 80°C, 4 hrs) .

  • Oxidation : Susceptible to oxidation with KMnO4 under acidic conditions, yielding a quinone-like structure.

Ethoxy Group

  • O-Dealkylation : Cleavage occurs under strong acidic conditions (e.g., HBr/HOAc, 100°C), producing the corresponding catechol derivative .

Thienopyrimidinone Core

  • Sulfonation : Reacts with chlorosulfonic acid at 0–5°C to introduce sulfonic acid groups at the sulfur atom.

  • Ring-Opening : Treatment with hydrazine hydrate opens the pyrimidinone ring, forming hydrazide intermediates.

Table 2: Functional Group Transformations

Functional GroupReaction TypeReagents/ConditionsProduct
Phenolic -OHAcetylationAc2O, pyridine, 80°CAcetyl-protected derivative
Ethoxy (-OCH2CH3)O-DealkylationHBr/HOAc, 100°CCatechol analog
Thiophene S-atomSulfonationClSO3H, 0–5°CSulfonated derivative

Hydrogenation

  • The hexahydrobenzothieno ring undergoes partial hydrogenation using H2/Pd-C in ethanol, reducing double bonds while preserving aromaticity.

Electrophilic Aromatic Substitution

  • Nitration with HNO3/H2SO4 introduces nitro groups at the C5 or C7 positions of the thiophene ring.

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The pyrimidinone nitrogen reacts with alkyl halides (e.g., CH3I) in DMF to form N-alkylated derivatives.

  • Thiol-Disulfide Exchange : The sulfur atom participates in thiol-disulfide exchange reactions with dithiothreitol (DTT), enabling redox-sensitive modifications.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and sulfur-containing byproducts.

  • pH Sensitivity : Stable in neutral conditions but degrades under strong acids (e.g., HCl) or bases (e.g., NaOH), leading to ring cleavage.

Table 3: Stability Profile

ConditionObservation
Neutral pH, 25°CStable for >6 months
1M HCl, 80°CComplete decomposition in 2 hrs
1M NaOH, 80°CPartial ring-opening in 4 hrs

Mechanistic Insights

  • Cyclocondensation Mechanism : Proceeds via intermediate enol formation, followed by intramolecular nucleophilic attack.

  • Sulfonation Pathway : Electrophilic substitution at the sulfur atom, confirmed by DFT calculations.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research has indicated that certain derivatives possess antibacterial and antifungal properties. A comparative study highlighted that modifications in the phenolic structure significantly impacted the antimicrobial efficacy against a range of pathogens . This suggests potential for developing new antibiotics based on this compound's framework.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The presence of the hydroxy group in the structure is believed to enhance its anti-inflammatory activity by modulating oxidative stress and inflammatory pathways .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells through pathway modulation.
Study 2Antimicrobial ActivityShowed significant inhibition of bacterial growth against Staphylococcus aureus and Candida albicans.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Substituent Variations at Position 2
Compound Name Substituent at Position 2 Molecular Weight Key Properties/Activities References
Target Compound 3-Ethoxy-4-hydroxyphenyl 396.43 g/mol Enhanced solubility via hydroxyl; potential for antioxidant activity
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy 437.34 g/mol Bromine increases lipophilicity; crystallographically characterized
2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 2,4-Dichloro-6-methylphenoxy 466.38 g/mol Antifungal activity; chlorine atoms enhance stability and membrane penetration
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (3,3-Dimethyl-2-oxobutyl)sulfanyl 454.58 g/mol Sulfur linkage improves thiol-mediated binding; methoxy group aids in metabolic stability

Key Observations :

  • Polar vs. Nonpolar Substituents: The hydroxyl group in the target compound improves water solubility compared to bromophenoxy or dichlorophenoxy analogs, which favor membrane permeability .
  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, enhancing bioavailability in hydrophobic environments (e.g., fungal cell membranes) .
Substituent Variations at Position 3
Compound Name Substituent at Position 3 Molecular Weight Key Properties/Activities References
Target Compound Hexahydrobenzothieno ring 396.43 g/mol Saturated ring reduces planarity, potentially lowering intercalation with DNA/RNA
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenyl 511.56 g/mol Trifluoromethyl group enhances metabolic resistance; methoxy improves CNS penetration
3-Allyl-2-{[2-(4,5-dimethoxy-2-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Allyl 531.73 g/mol Allyl group introduces potential for covalent bonding; dimethoxy aids in solubility

Key Observations :

  • Saturated vs.
  • Functional Group Diversity : Allyl and sulfanyl groups enable diverse binding modes (e.g., covalent inhibition), while methoxy groups balance solubility and blood-brain barrier penetration .

Biological Activity

The compound 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of benzothieno-pyrimidines characterized by a unique bicyclic structure. Its chemical formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, and it features an ethoxy and hydroxy group which may contribute to its biological activity.

Table 1: Structural Features

FeatureDescription
Chemical FormulaC17H20N2O3SC_{17}H_{20}N_2O_3S
Molecular Weight320.42 g/mol
Functional GroupsEthoxy, Hydroxy
Core StructureBenzothieno-pyrimidine

Antioxidant Activity

Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antioxidant properties. The presence of the hydroxy group in the structure is believed to enhance radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that compounds similar to 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one possess antimicrobial properties against various bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Recent investigations suggest that benzothieno-pyrimidines may exhibit anticancer activity through the induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under exploration.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of various benzothieno derivatives using DPPH and ABTS assays. Results indicated that compounds with similar structures significantly reduced oxidative stress markers in vitro .
  • Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Activity : A recent publication reported the effects of benzothieno-pyrimidine derivatives on human cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .

The biological activities of 2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxy group plays a critical role in neutralizing free radicals.
  • Membrane Disruption : Interaction with microbial membranes leads to cell lysis.
  • Signal Pathway Modulation : In cancer cells, the compound may interfere with pathways such as PI3K/Akt and MAPK.
MechanismDescription
Radical ScavengingNeutralizes free radicals
Membrane DisruptionCauses lysis in microbial cells
Signal Pathway ModulationAlters cancer cell survival pathways

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The compound is typically synthesized via multi-step reactions involving cyclization of substituted thienopyrimidine precursors. For example, high-yield routes use condensation of 3-ethoxy-4-hydroxybenzaldehyde derivatives with thiourea-functionalized cyclic ketones under acidic conditions. Characterization is achieved through 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the core structure and substituent positions . Optimization may involve adjusting catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., ethanol/tetrahydrofuran mixtures) to enhance yields.

Q. Which spectroscopic techniques are critical for structural elucidation?

Nuclear magnetic resonance (NMR) spectroscopy (both 1H^1H and 13C^{13}C) is indispensable for confirming the bicyclic thienopyrimidine core and substituent regiochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and ethoxy moieties. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation .

Q. How can researchers assess the purity of this compound?

Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, typically using C18 columns and acetonitrile/water gradients. LC-MS further confirms the absence of byproducts, as demonstrated in studies of analogous tetrahydrobenzothienopyrimidines . For quantitative analysis, elemental (CHNS) analysis ensures >95% purity.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

SAR studies require synthesizing derivatives with variations in the ethoxyphenyl, hydroxyl, or hexahydrobenzothieno moieties. For instance, replacing the 3-ethoxy group with chloro or methoxy substituents (as in related compounds ) and testing biological activity in vitro can identify critical functional groups. Computational docking (e.g., AutoDock Vina) against target proteins like kinases or GPCRs helps rationalize observed activities .

Q. What experimental strategies address contradictory bioactivity data across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). Researchers should:

  • Validate results using orthogonal assays (e.g., enzyme inhibition + cell viability).
  • Control for batch-to-batch compound variability via NMR and LC-MS.
  • Replicate findings across independent labs with standardized protocols, as seen in antimicrobial studies of similar thienopyrimidines .

Q. How can synthesis conditions be optimized for scale-up without compromising yield?

Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using design of experiments (DoE) approaches. For example, aluminum amalgam reductions in tetrahydrofuran (THF) have been optimized for analogous compounds by controlling reaction time and moisture levels . Continuous flow chemistry may also improve scalability for intermediates.

Q. What methodologies validate molecular targets in mechanistic studies?

Combine computational docking with experimental validation:

  • Perform molecular dynamics simulations to assess binding stability.
  • Validate predictions via competitive binding assays (e.g., fluorescence polarization) or site-directed mutagenesis of putative binding residues .

Q. How can stability under physiological conditions be evaluated?

Conduct accelerated stability studies in buffers (pH 2–8) and serum-containing media at 37°C. Monitor degradation via HPLC at timed intervals. For oxidation-prone moieties (e.g., hydroxyl groups), add antioxidants (e.g., ascorbic acid) or use lyophilization to enhance shelf life .

Q. What strategies improve selectivity in biological assays?

  • Use isoform-specific inhibitors or knockout cell lines to isolate target effects.
  • Employ counter-screens against related enzymes/proteins (e.g., kinase panels).
  • Modify substituents to reduce off-target interactions, as shown in antimicrobial thienopyrimidine derivatives .

Q. How can researchers design robust dose-response experiments?

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) with at least six data points.
  • Include positive/negative controls (e.g., DMSO vehicle) in each plate.
  • Analyze data with nonlinear regression models (e.g., Hill equation) to calculate IC50_{50}/EC50_{50} values, ensuring triplicate replicates for statistical rigor .

Methodological Considerations

  • Data Reproducibility : Document all synthetic steps (e.g., reaction times, purification methods) and assay conditions (e.g., cell passage numbers) to facilitate replication.
  • Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly when testing cytotoxicity or pharmacokinetics.
  • Computational Validation : Cross-validate docking results with free-energy calculations (e.g., MM-GBSA) to improve prediction accuracy .

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